2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide
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Overview
Description
2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzamide structure. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 3-chloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
[ \text{3-chloroaniline} + \text{3-methoxybenzoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of 3-chloroaniline derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide
- 2-chloro-N-(4-chlorophenyl)-3-methoxybenzamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Properties
CAS No. |
853332-88-4 |
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Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-12-7-3-6-11(13(12)16)14(18)17-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
XOYOYSXYGAKBFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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